1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol
Overview
Description
1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylpiperazine moiety connected through an ethanol linker. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol typically involves the following steps:
Formation of 4-Phenylpiperazine: This can be achieved by reacting phenylamine with diethanolamine under acidic conditions to form the piperazine ring.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-fluorobenzyl chloride with the piperazine derivative.
Formation of the Ethanol Linker: The final step involves the reduction of the intermediate compound to form the ethanol linker. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetone.
Reduction: Formation of 1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethane.
Substitution: Formation of derivatives with various substituents on the fluorophenyl group.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol: Similar structure with a methyl group instead of fluorine.
1-(4-Bromophenyl)-2-(4-phenylpiperazin-1-yl)ethanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also affect the compound’s binding affinity to specific molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9,18,22H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVQJURNOVAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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